Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)
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Overview
Description
Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1) is a complex organic compound that combines the structural elements of benzoic acid and cyclopropane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol typically involves the reaction of benzoic acid with a cyclopropane derivative. One common method is the alkylation of benzoic acid with cyclopropane-1,2-diyl dimethanol under acidic or basic conditions. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol has several scientific research applications:
Mechanism of Action
The mechanism by which Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with similar acidic properties.
Cyclopropane derivatives: Compounds that share the cyclopropane ring structure.
Benzyl alcohol: A related compound that can be formed through the reduction of benzoic acid.
Uniqueness
What sets Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol apart is its combination of benzoic acid and cyclopropane structures, which confer unique chemical and biological properties. This duality allows for a wide range of reactions and applications that are not possible with simpler compounds .
Properties
CAS No. |
193157-98-1 |
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Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
benzoic acid;[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/2C7H6O2.C5H10O2/c2*8-7(9)6-4-2-1-3-5-6;6-2-4-1-5(4)3-7/h2*1-5H,(H,8,9);4-7H,1-3H2/t;;4-,5+ |
InChI Key |
YAOFKFRENCEJKN-PFHZFTJNSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1C(C1CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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